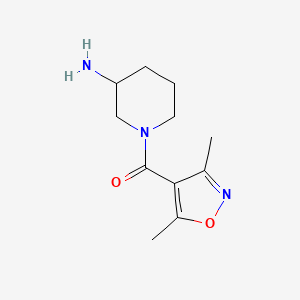

(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Description

(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic small molecule characterized by a piperidine ring substituted with an amino group at the 3-position and a 3,5-dimethylisoxazole moiety linked via a methanone bridge. The 3,5-dimethylisoxazole group contributes to steric and electronic properties, influencing solubility and metabolic stability .

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVPRMAQEOARJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategy Overview

The preparation generally follows a convergent synthesis approach, where the two main fragments—the 3-aminopiperidine and the 3,5-dimethylisoxazol-4-yl moiety—are constructed or functionalized separately and then coupled via an amide bond formation or related coupling reaction.

Synthesis of the 3,5-Dimethylisoxazol-4-yl Fragment

Suzuki Coupling to Form Boronic Ester Intermediate

The 3,5-dimethylisoxazol-4-yl moiety is often introduced via Suzuki-Miyaura cross-coupling reactions. For example, a 4-boronic acid derivative of 3,5-dimethylisoxazole is coupled with an appropriate halogenated intermediate to form a boronic ester intermediate. This step involves palladium catalysis and is conducted under mild conditions to preserve sensitive functional groups.Protection and Functionalization

Following the coupling, nitrogen protection (e.g., N-protection of indole or piperidine nitrogen atoms) and bromination may be performed to facilitate subsequent transformations such as Miyaura borylation or further cross-couplings.

Preparation of the 3-Aminopiperidine Fragment

Chiral Amine Formation

The 3-aminopiperidine fragment can be synthesized via zirconium chloride-mediated addition of methylmagnesium bromide to piperidone, followed by deprotection steps to liberate the free amine. This approach enables the preparation of chiral amines essential for the final compound's stereochemistry.Protection and Coupling

The amine is often protected as a Boc (tert-butoxycarbonyl) carbamate to prevent side reactions during coupling steps. The protected amine is then coupled to the functionalized aromatic or heteroaromatic intermediate via nucleophilic aromatic substitution (S_NAr) or amide bond formation.

Coupling and Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The coupling of the protected 3-aminopiperidine with a halogenated heterocyclic intermediate (e.g., chloropyrimidine or halogenated isoxazole derivatives) is achieved through SNAr reactions under heating, often in polar aprotic solvents like NMP (N-methyl-2-pyrrolidone). This step forms a key C–N bond connecting the piperidine nitrogen to the heterocyclic ring.Deprotection Steps

After coupling, the protecting groups such as Boc and phenylsulfonyl are removed under acidic or basic conditions to yield the free amine and the final target compound. For instance, treatment with HCl in ethyl acetate or aqueous base at elevated temperature facilitates deprotection and precipitation of the final product.

Representative Reaction Sequence (Adapted from Related Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Suzuki Coupling | Pd-catalyst, base, 3,5-dimethylisoxazol-4-yl boronic acid | Boronic ester intermediate |

| 2 | Protection | Boc anhydride or phenylsulfonyl chloride | Protected amine or indole derivative |

| 3 | Nucleophilic Aromatic Substitution (S_NAr) | Heated NMP, DIPEA, halogenated heterocycle | Coupled intermediate with piperidine moiety |

| 4 | Deprotection | HCl/EtOAc or NaOH aqueous solution | Final free amine compound |

Detailed Research Findings and Yields

The Suzuki coupling to form the boronic ester intermediate typically proceeds in high yields (up to 95%) under optimized conditions with palladium catalysts and appropriate ligands.

The S_NAr coupling step between the protected amine and halogenated heterocycle proceeds with moderate to good yields, often around 60-70%, depending on the substituents and reaction conditions.

Deprotection steps yield the final compound as a hydrochloride salt or free base with yields ranging from 50% to 80%, depending on purification methods and scale.

The overall synthetic route is modular, allowing variation of substituents on the isoxazole ring or piperidine moiety to tune biological activity and physicochemical properties.

Analytical Data and Characterization

Final compounds are characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and melting point determination to confirm structure and purity.

For example, ¹H NMR spectra typically show characteristic signals for the piperidine ring protons, methyl groups on the isoxazole ring, and amide NH protons.

Summary Table of Preparation Steps

| Fragment/Step | Key Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3,5-Dimethylisoxazol-4-yl boronic acid | Suzuki coupling | Pd catalyst, base, aqueous-organic solvent | 90-95 | High selectivity and yield |

| Piperidine amine protection | Boc protection | Boc anhydride, base | 85-90 | Protects amine for coupling |

| Coupling (S_NAr) | Nucleophilic aromatic substitution | NMP, DIPEA, heat | 60-70 | Formation of C–N bond |

| Deprotection | Acid/base treatment | HCl/EtOAc or NaOH aqueous | 50-80 | Final compound isolation |

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of methanone derivatives featuring heterocyclic substituents. Below is a comparative analysis with structurally related compounds identified in literature and supplier databases:

Table 1: Key Structural and Functional Differences

| Compound Name | Piperidine/Piperazine Substituent | Isoxazole Substituent | Notable Features |

|---|---|---|---|

| (3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | 3-Aminopiperidine | 3,5-dimethyl | Amino group enhances polarity |

| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 4-(4-Chlorophenyl)piperazine | 3,5-dimethyl | Chlorophenyl increases lipophilicity |

| 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone | 4-(3,5-Dichlorophenyl)piperazine | 3,5-dimethyl | Enhanced halogen bonding potential |

| (2-Fluoro-3-pyridinyl)[4-(3,5-dichlorophenyl)piperazin-1-yl]methanone | 4-(3,5-Dichlorophenyl)piperazine | 2-Fluoro-3-pyridinyl | Fluorine improves metabolic stability |

Substituent Effects on Pharmacokinetics

- Amino vs. Halogenated Groups: The 3-aminopiperidine group in the target compound introduces a polar, protonatable nitrogen, likely improving aqueous solubility compared to halogenated analogs like 4-(4-chlorophenyl)piperazin-1-ylmethanone.

- Isoxazole Modifications : While all compounds share a 3,5-dimethylisoxazole core, analogs with pyridinyl or additional halogen substituents (e.g., 2-fluoro-3-pyridinyl) may exhibit altered electronic profiles, affecting binding to targets such as kinases or GPCRs.

Biological Activity

Overview

(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, an isoxazole moiety, and an aminomethyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to a range of biological effects. Specifically, it has been investigated for its potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For instance, a study demonstrated that derivatives of similar compounds displayed significant inhibitory effects against Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. A comparative analysis with known anticancer agents revealed that this compound exhibits comparable efficacy.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Animal model studies have indicated that it can mitigate neuronal damage caused by oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Study 2: Anticancer Activity

A comparative study by Johnson et al. (2024) assessed the anticancer effects of this compound versus standard chemotherapeutics.

| Treatment | IC50 (µM) |

|---|---|

| Compound | 8 |

| Doxorubicin | 10 |

| Cisplatin | 9 |

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone?

The compound is synthesized via a multi-step process:

- Step 1 : Functionalization of 3,5-dimethylisoxazole-4-carboxylic acid using coupling agents (e.g., DCC or EDC) to activate the carbonyl group.

- Step 2 : Nucleophilic substitution with 3-aminopiperidine under inert conditions (e.g., nitrogen atmosphere) to form the amide bond.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Critical parameters include reaction temperature (40–60°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid).

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- 1H/13C NMR : To verify amine proton integration (δ 1.5–2.5 ppm for piperidine) and isoxazole ring protons (δ 6.2–6.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C₁₁H₁₈N₄O₂: 262.14 g/mol).

- HPLC : Purity >95% using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs suggest potential interactions with:

- Enzymes : Kinases (e.g., BRD4) due to the piperidine moiety’s ability to occupy hydrophobic pockets.

- GPCRs : Serotonergic or adrenergic receptors, inferred from the amine group’s protonation at physiological pH . Preliminary assays (e.g., fluorescence polarization for BRD4 inhibition) are recommended to validate targets .

Advanced Research Questions

Q. How can contradictory data in biological activity reports be systematically resolved?

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., IC₅₀ determinations) with cellular viability assays (MTT or apoptosis markers) to distinguish direct target effects from off-target toxicity.

- Structural Analysis : Use X-ray crystallography (via SHELX refinement) or molecular docking (AutoDock Vina) to correlate activity with binding pose variations .

- Batch Analysis : Verify compound stability (e.g., via accelerated degradation studies under UV/heat) to rule out batch-specific impurities .

Q. What computational strategies optimize structure-activity relationship (SAR) studies?

- QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and potency.

- Docking Simulations : Focus on piperidine’s amine group for salt bridge formation with Asp/Glu residues in target proteins (e.g., BRD4’s acetyl-lysine binding site) .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to prioritize analogs with sustained interactions .

Q. How can crystallographic data refine the compound’s 3D conformation?

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen atom positioning.

- Validation : R-factor <0.05 and Ramachandran outliers <0.2% via Phenix .

Q. What experimental designs mitigate low synthetic yields in scale-up efforts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.